Methyl 2-methoxy-4-(piperidin-2-yl)benzoate
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Overview
Description
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-4-(piperidin-2-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(piperidin-2-yl)benzoate.
Reduction: Formation of 2-methoxy-4-(piperidin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-2-yl)benzoate: Similar structure but lacks the methoxy group.
Methyl 2-methoxy-4-(piperidin-4-yl)benzoate: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties.
Properties
CAS No. |
832155-04-1 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-methoxy-4-piperidin-2-ylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-10(12-5-3-4-8-15-12)6-7-11(13)14(16)18-2/h6-7,9,12,15H,3-5,8H2,1-2H3 |
InChI Key |
LJPWDNYCAPRYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
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